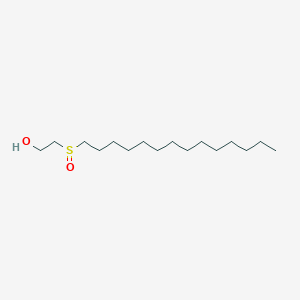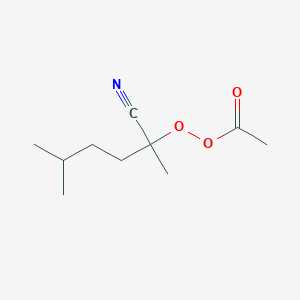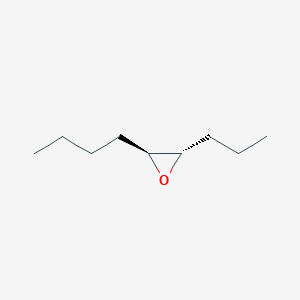
(2S,3S)-2-Butyl-3-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Butyl-3-propyloxirane is a chiral epoxide compound with significant importance in organic chemistry. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various complex molecules. The compound’s structure consists of a three-membered oxirane ring with butyl and propyl substituents, making it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Butyl-3-propyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields the desired chiral epoxide.
Industrial Production Methods
Industrial production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The continuous flow conditions allow for better control over reaction parameters, leading to higher yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Butyl-3-propyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines are used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2S,3S)-2-Butyl-3-propyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereochemical effects in biological systems.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Butyl-3-propyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can target various molecular pathways depending on the nucleophile involved, resulting in the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-Butyl-3-propyloxirane: The enantiomer of (2S,3S)-2-Butyl-3-propyloxirane with similar chemical properties but different stereochemistry.
(2S,3S)-2-Butyl-3-methyloxirane: A similar compound with a methyl group instead of a propyl group.
(2S,3S)-2-Butyl-3-ethyloxirane: Another similar compound with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for asymmetric synthesis and the development of chiral drugs and materials .
Propriétés
Numéro CAS |
56740-09-1 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(2S,3S)-2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
IKNXPNNMKVOEMV-IUCAKERBSA-N |
SMILES isomérique |
CCCC[C@H]1[C@@H](O1)CCC |
SMILES canonique |
CCCCC1C(O1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


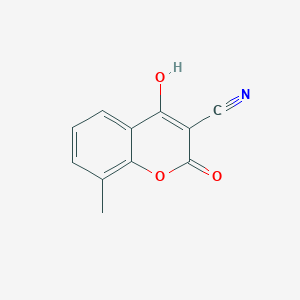


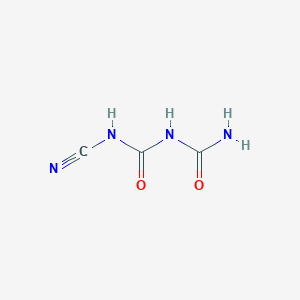
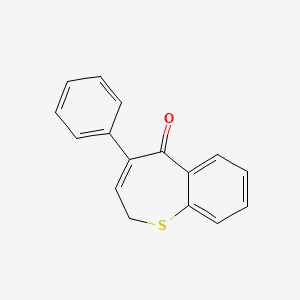

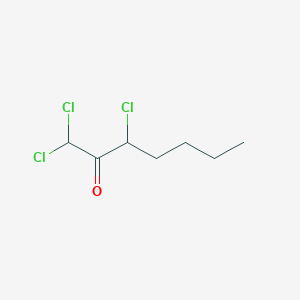

![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

